4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one
Description
4-[(4-Benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one (CAS: 877793-15-2) is a synthetic chromenone derivative featuring a 2H-chromen-2-one core substituted with a methyl group at position 7 and a benzhydrylpiperazinylmethyl group at position 4 . Its molecular formula is C28H28N2O2 (MW: 424.5341 g/mol). The benzhydryl (diphenylmethyl) group on the piperazine ring contributes to its steric bulk and lipophilicity, distinguishing it from simpler piperazine-containing analogues. This compound is of interest in medicinal chemistry due to the pharmacophoric roles of both chromenone (associated with antioxidant and enzyme inhibition) and piperazine (common in CNS-targeting drugs) moieties .
Properties
Molecular Formula |
C28H28N2O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-7-methylchromen-2-one |
InChI |
InChI=1S/C28H28N2O2/c1-21-12-13-25-24(19-27(31)32-26(25)18-21)20-29-14-16-30(17-15-29)28(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18-19,28H,14-17,20H2,1H3 |
InChI Key |
FOFGTZXGVUBESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring and chromen-2-one core can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring and chromen-2-one core are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Chromenone Core
Table 1: Chromenone Core Substitutions in Analogues
*Calculated from molecular formulae.
Key Observations :
- Position 4 : The target compound’s benzhydrylpiperazine group introduces significant steric bulk compared to benzyl () or methylpiperazine () substituents. This may enhance lipophilicity (predicted logP ~4–5) compared to analogues with polar hydroxy groups (e.g., : logP ~3.5) .
- Chromenone Modifications: Methyl at position 7 in the target compound avoids metabolic liabilities (e.g., oxidation of hydroxy groups in and ) . Chloro () and ethyl () substituents alter electronic properties and binding affinities.
Piperazine Ring Modifications
Table 2: Piperazine Substituent Comparisons
Key Observations :
- The benzhydryl group in the target compound likely enhances membrane permeability but may reduce aqueous solubility, a trade-off critical for bioavailability .
- Benzyl () and methyl () groups offer balance between lipophilicity and solubility, with benzyl providing π-π stacking opportunities for receptor binding .
Biological Activity
The compound 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenones, specifically a substituted coumarin. Its unique structure suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activities associated with this compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The molecular formula for 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O2 |
| Molecular Weight | 350.46 g/mol |
| IUPAC Name | 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one |
| Canonical SMILES | CC1=C(C(=O)C2=C(C=C(C=C1)O2)C(=C(C=C(C=C2)N1CCN(CC1)C(=O)C)C)C)C |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that chromenone derivatives possess significant antimicrobial properties. The presence of the piperazine moiety may enhance this effect by interacting with bacterial membranes or inhibiting specific enzymatic pathways.
- Anticancer Potential : Preliminary studies suggest that 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuropharmacological Effects : The piperazine component is known for its neuroactive properties, suggesting potential applications in treating neurological disorders.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Interaction with specific enzymes, such as DNA gyrase, which is critical for bacterial DNA replication.
- Receptor Modulation : Binding to neurotransmitter receptors may explain its neuropharmacological effects.
- Oxidative Stress Reduction : The antioxidant properties attributed to chromenones could contribute to their protective effects in cellular models.
Antimicrobial Activity
A study conducted by assessed the antimicrobial efficacy of various chromenone derivatives, including 4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria.
Anticancer Properties
In vitro assays reported in demonstrated that the compound inhibited the proliferation of human cancer cell lines, with IC50 values indicating effective cytotoxicity. The mechanism was linked to apoptosis induction and disruption of mitochondrial function.
Neuropharmacological Assessment
Research published in highlighted the compound's potential as a neuroprotective agent. Behavioral tests on animal models showed improved cognitive function following administration, suggesting its utility in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
